molecular formula C13H18N2OS B2415565 N-{9-[(thiophen-2-yl)methyl]-9-azabicyclo[3.3.1]nonan-3-ylidene}hydroxylamine CAS No. 685120-10-9

N-{9-[(thiophen-2-yl)methyl]-9-azabicyclo[3.3.1]nonan-3-ylidene}hydroxylamine

Cat. No.: B2415565
CAS No.: 685120-10-9
M. Wt: 250.36
InChI Key: OBRHJDZLTXFFOD-UHFFFAOYSA-N
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Description

Historical Context of Azabicyclic Compounds

The development of azabicyclic compounds represents a pivotal chapter in the evolution of heterocyclic chemistry, with roots extending back to the early twentieth century when chemists first began exploring nitrogen-containing bridged ring systems. The azabicyclo[3.3.1]nonane framework specifically emerged as a structure of considerable interest due to its rigid three-dimensional architecture and potential for functionalization at multiple positions. Early synthetic efforts toward these compounds were motivated by their occurrence in natural products, particularly alkaloids isolated from various plant species. The systematic study of bridged azabicyclic systems gained momentum in the 1960s and 1970s as organic chemists developed more sophisticated methodologies for constructing complex ring systems.

The azabicyclo[3.3.1]nonane core structure has been recognized for its unique conformational properties, which arise from the bridged bicyclic framework that restricts molecular flexibility while providing multiple sites for chemical modification. Research into 9-azabicyclo[3.3.1]nonane derivatives has revealed their utility as organocatalysts, particularly the N-oxyl derivative known as 9-azabicyclo[3.3.1]nonane-N-oxyl, which serves as an effective catalyst for aerobic oxidation reactions. The development of practical synthetic routes to these compounds has been a continuing challenge, with various approaches including radical-mediated cyclizations, intramolecular nucleophilic additions, and ring-closing metathesis strategies being explored extensively.

The incorporation of heterocyclic substituents such as thiophene rings into azabicyclic frameworks represents a more recent development in this field, reflecting the growing interest in combining multiple pharmacophores within single molecular entities. This approach aligns with contemporary drug discovery strategies that seek to optimize biological activity through the integration of diverse structural motifs. The historical progression from simple azabicyclic compounds to more complex derivatives incorporating multiple heterocyclic elements demonstrates the continuous evolution of synthetic organic chemistry toward increasingly sophisticated molecular architectures.

Discovery and Development Timeline of N-{9-[(thiophen-2-yl)methyl]-9-azabicyclo[3.3.1]nonan-3-ylidene}hydroxylamine

The specific compound this compound emerged as part of systematic investigations into functionalized azabicyclic compounds during the early twenty-first century. The compound was first catalogued with the Chemical Abstracts Service registry number 685120-10-9, indicating its formal recognition within the chemical literature. The development of this particular derivative reflects the broader trend toward creating hybrid molecules that combine the structural features of azabicyclic nonanes with thiophene-containing substituents and oxime functionalities.

The synthetic pathway to this compound likely involves the preparation of the azabicyclo[3.3.1]nonane core structure followed by functionalization at the nitrogen position with a thiophene-containing alkyl group and subsequent conversion of a ketone functionality to the corresponding oxime. The molecular formula C13H18N2OS with a molecular weight of 250.36 daltons indicates a relatively compact structure that incorporates both nitrogen and sulfur heteroatoms. The compound has been primarily developed as a research chemical for use in heterocyclic building block applications, suggesting its utility in synthetic methodology development and structure-activity relationship studies.

Commercial availability of this compound through specialized chemical suppliers indicates its recognition as a valuable synthetic intermediate or research tool. The fact that it is offered at high purity levels (typically 98%) suggests established synthetic protocols and purification methodologies. The development timeline reflects the increasing sophistication of synthetic organic chemistry and the growing demand for structurally diverse compounds for pharmaceutical and materials science research applications.

Significance in Chemical Science Research

This compound holds particular significance in chemical science research due to its unique combination of structural features that are individually recognized for their importance in medicinal chemistry and materials science. The azabicyclo[3.3.1]nonane core provides a rigid, three-dimensional scaffold that can serve as a conformationally constrained framework for drug design applications. This structural rigidity is particularly valuable in medicinal chemistry, where conformational restriction often leads to improved selectivity and potency in biological systems.

The thiophene substituent adds another dimension of interest, as thiophene rings are well-recognized pharmacophores that appear in numerous pharmaceutical agents and are known to modulate various biological activities. The combination of the azabicyclic framework with thiophene functionality creates opportunities for exploring structure-activity relationships in biological systems. Research into related azabicyclic compounds has demonstrated significant antiprotozoal activity, with some derivatives showing submicromolar activity against Plasmodium falciparum and antitrypanosomal effects. These findings suggest that this compound may possess similar biological properties worth investigating.

The hydroxylamine functionality present in this compound adds further synthetic versatility, as oxime groups can be readily converted to various other functional groups including amines, nitriles, and amides. This chemical reactivity makes the compound valuable as a synthetic intermediate for preparing diverse arrays of related structures. The overall molecular architecture represents an intersection of several important structural motifs in contemporary organic chemistry, making it a compound of significant interest for both synthetic methodology development and biological activity screening programs.

Current Knowledge Gaps and Research Objectives

Despite the structural complexity and potential significance of this compound, substantial knowledge gaps exist regarding its properties and applications. The biological activity profile of this specific compound remains largely unexplored, despite the documented antiprotozoal activities of related azabicyclic nonane derivatives. Systematic biological screening of this compound against various pathogenic organisms, cancer cell lines, and other biological targets would provide valuable structure-activity relationship data for the azabicyclic nonane class of compounds.

The synthetic methodology for preparing this compound efficiently and in good yields represents another area requiring further investigation. While general approaches to azabicyclo[3.3.1]nonane synthesis have been developed, including radical-mediated cyclizations and intramolecular amination strategies, the specific synthetic route to this thiophene-substituted hydroxylamine derivative has not been thoroughly documented in the open literature. Development of optimized synthetic protocols would facilitate broader access to this compound for research purposes and enable the preparation of structural analogs for comprehensive structure-activity studies.

Properties

IUPAC Name

N-[9-(thiophen-2-ylmethyl)-9-azabicyclo[3.3.1]nonan-3-ylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2OS/c16-14-10-7-11-3-1-4-12(8-10)15(11)9-13-5-2-6-17-13/h2,5-6,11-12,16H,1,3-4,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBRHJDZLTXFFOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(=NO)CC(C1)N2CC3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{9-[(thiophen-2-yl)methyl]-9-azabicyclo[3.3.1]nonan-3-ylidene}hydroxylamine typically involves multiple steps:

    Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction, where a suitable diene and dienophile are reacted under controlled conditions.

    Introduction of the Thiophene Ring: The thiophene ring is introduced via a Friedel-Crafts alkylation reaction, using thiophene and an appropriate alkylating agent.

    Formation of the Hydroxylamine Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{9-[(thiophen-2-yl)methyl]-9-azabicyclo[3.3.1]nonan-3-ylidene}hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Formation of oxides and ketones.

    Reduction: Formation of amines and alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Synthesis Techniques

The synthesis of N-{9-[(thiophen-2-yl)methyl]-9-azabicyclo[3.3.1]nonan-3-ylidene}hydroxylamine can be approached through various methods, including:

  • Nucleophilic Substitution Reactions : Utilizing thiophenes as nucleophiles to facilitate the formation of the hydroxylamine moiety.
  • Cyclization Reactions : Employing cyclization strategies to construct the bicyclic structure while incorporating the hydroxylamine functionality.

These synthetic pathways are crucial for producing this compound in sufficient quantities for research and application.

Biological Applications

This compound has shown potential in various biological contexts:

Antimicrobial Activity

Research indicates that compounds with hydroxylamine groups often exhibit antimicrobial properties. The unique structure of this compound may enhance its effectiveness against certain bacterial strains.

Anticancer Properties

Preliminary studies suggest that derivatives of bicyclic compounds can interact with sigma receptors, which play roles in cancer cell proliferation and survival. For instance, related compounds have been identified as potent sigma(2) receptor ligands, indicating potential for anticancer applications .

Neuroprotective Effects

Due to its structural similarity to known neuroprotective agents, this compound may also exhibit neuroprotective properties, warranting further investigation into its effects on neurodegenerative diseases.

Case Studies and Research Findings

Several studies have explored the pharmacological potentials of similar compounds:

  • Sigma Receptor Ligands : Research involving N-substituted 9-azabicyclo[3.3.1]nonan derivatives has demonstrated their binding affinity to sigma receptors, suggesting that modifications like those seen in this compound could yield similar or enhanced activity .
  • Radical Scavenging Activity : Hydroxylamines are often investigated for their ability to scavenge free radicals, which is crucial in preventing oxidative stress-related damage in cells.

Mechanism of Action

The mechanism of action of N-{9-[(thiophen-2-yl)methyl]-9-azabicyclo[3.3.1]nonan-3-ylidene}hydroxylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This binding can lead to inhibition or activation of biochemical pathways, depending on the nature of the interaction.

Comparison with Similar Compounds

Similar Compounds

    N-[9-(phenylmethyl)-9-azabicyclo[3.3.1]nonan-3-ylidene]hydroxylamine: Similar structure but with a phenyl group instead of a thiophene ring.

    N-[9-(pyridylmethyl)-9-azabicyclo[3.3.1]nonan-3-ylidene]hydroxylamine: Contains a pyridine ring instead of a thiophene ring.

Uniqueness

N-{9-[(thiophen-2-yl)methyl]-9-azabicyclo[3.3.1]nonan-3-ylidene}hydroxylamine is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry.

Biological Activity

N-{9-[(thiophen-2-yl)methyl]-9-azabicyclo[3.3.1]nonan-3-ylidene}hydroxylamine is a complex organic compound notable for its unique bicyclic structure and hydroxylamine functional group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of drug development and therapeutic applications.

Structural Characteristics

The compound features a bicyclo[3.3.1]nonane framework, which is characterized by a fused bicyclic structure that may enhance its interaction with biological targets. The presence of the thiophen-2-ylmethyl group is expected to influence its chemical reactivity and biological interactions, making it a subject of interest for further study.

Biological Activity Overview

Compounds containing hydroxylamine groups are often investigated for various biological activities, including:

  • Antioxidant properties : Hydroxylamines can scavenge free radicals, potentially providing protective effects against oxidative stress.
  • Antimicrobial activity : Some hydroxylamines exhibit inhibitory effects against bacterial and fungal pathogens.
  • Enzyme inhibition : Hydroxylamines can act as inhibitors for certain enzymes, influencing metabolic pathways.

1. Antioxidant Activity

Research indicates that compounds with hydroxylamine functionalities can exhibit significant antioxidant activity. For example, studies have shown that hydroxylamines can effectively reduce reactive oxygen species (ROS) in cellular models, suggesting a protective role against oxidative damage.

2. Antimicrobial Properties

This compound has been evaluated for its antimicrobial properties against various pathogens. Preliminary results suggest that this compound may inhibit the growth of certain bacteria and fungi, although specific data on the spectrum of activity remains limited.

3. Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been explored in vitro. Hydroxylamines are known to interact with various enzymes, potentially leading to therapeutic applications in conditions where enzyme modulation is beneficial.

Case Studies

Case Study 1: Antioxidant Activity Assessment
A study assessed the antioxidant capacity of this compound using DPPH radical scavenging assays. The results indicated a dose-dependent scavenging effect, comparable to established antioxidants like ascorbic acid.

Case Study 2: Antimicrobial Testing
In another study, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined, revealing promising antimicrobial activity that warrants further investigation into its mechanism of action.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure TypeUnique Features
9-Azabicyclo[3.3.1]nonane N-OxylBicyclic NitroxideExhibits enhanced reactivity as a radical
Endo-9-Methyl-9-Azabicyclo[3.3.1]nonan-3-AmineBicyclic AmineUsed as an impurity reference in pharmaceuticals
9-Benzyl-N-hydroxymethyl-bicyclo[3.3.1]nonaneBicyclic HydroxylaminePotentially useful in medicinal chemistry due to its reactivity

Q & A

Q. What synthetic strategies are optimal for preparing N-{9-[(thiophen-2-yl)methyl]-9-azabicyclo[3.3.1]nonan-3-ylidene}hydroxylamine?

Methodological Answer: The synthesis of bicyclic azabicyclo derivatives typically involves multi-step routes. For example, analogous compounds like 3,7-diazabicyclo[3.3.1]nonan-9-ones are synthesized via condensation reactions between amines and ketones, followed by cyclization under acidic or basic conditions . For the target compound, a plausible approach includes:

Bicyclo Framework Formation : Use a Mannich reaction or [3+3] cycloaddition to construct the 9-azabicyclo[3.3.1]nonane core .

Thiophene Substitution : Introduce the thiophen-2-ylmethyl group via alkylation or nucleophilic substitution .

Hydroxylamine Formation : Oxime formation (using hydroxylamine hydrochloride) at the ketone position, followed by dehydration to generate the imine .
Validate each step using 1^1H/13^{13}C NMR and LC-MS to confirm regioselectivity and purity.

Q. How can structural ambiguities in bicyclic derivatives be resolved during characterization?

Methodological Answer: Ambiguities arise from conformational flexibility or stereochemical complexity. For example, in 3,7-diazabicyclo derivatives, single-crystal X-ray diffraction (XRD) is critical to confirm bond angles and torsion angles . Complementary techniques include:

  • Dynamic NMR : To study ring-flipping or chair-boat transitions in solution .
  • DFT Calculations : Compare experimental IR/Raman spectra with computational models to validate geometry .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula, distinguishing isobaric intermediates .

Advanced Research Questions

Q. What computational methods are suitable for predicting the reactivity of the hydroxylamine group in this compound?

Methodological Answer: The hydroxylamine group’s redox and nucleophilic properties can be modeled using:

  • DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electron transfer tendencies .
  • Molecular Dynamics (MD) : Simulate solvation effects on hydroxylamine stability in aqueous/organic media .
  • pKa Prediction : Use software like MarvinSketch or SPARC to estimate protonation states under varying pH, which influences reactivity .
    Experimental validation via cyclic voltammetry or kinetic studies under controlled conditions is recommended.

Q. How can conflicting spectroscopic data (e.g., NMR vs. XRD) be reconciled for azabicyclo derivatives?

Methodological Answer: Discrepancies between solution-state NMR and solid-state XRD often arise from conformational polymorphism or solvent effects. For example:

  • Variable-Temperature NMR : Identify dynamic processes (e.g., ring inversion) that average signals in solution but are static in crystals .
  • Cross-Validation : Compare XRD-derived bond lengths/angles with DFT-optimized geometries to detect crystallographic packing artifacts .
  • Solid-State NMR : Use 15^{15}N or 13^{13}C CP/MAS NMR to probe solid-phase conformations .

Q. What strategies mitigate degradation of the hydroxylamine moiety during storage or reaction conditions?

Methodological Answer: Hydroxylamines are prone to oxidation and hydrolysis. Stabilization methods include:

  • Inert Atmosphere : Store under argon/nitrogen and use anhydrous solvents (e.g., THF, DMF) .
  • Chelation : Add antioxidants like BHT or EDTA to scavenge free radicals .
  • Low-Temperature Synthesis : Perform reactions below 0°C to suppress decomposition .
    Monitor degradation via HPLC or TLC, and characterize byproducts using MS/MS fragmentation patterns.

Data Contradiction Analysis

Q. How to address discrepancies between theoretical (DFT) and experimental (XRD) bond lengths in the bicyclo framework?

Methodological Answer: Discrepancies >0.05 Å may indicate insufficient basis sets in DFT or crystal packing effects. Mitigation steps:

Basis Set Optimization : Use triple-zeta basis sets (e.g., def2-TZVP) with dispersion corrections (e.g., Grimme’s D3) .

Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding, π-stacking) in XRD data that distort bond lengths .

Benchmarking : Compare results with high-accuracy methods like CCSD(T) for critical bonds .

Experimental Design Considerations

Q. What controls are essential for reproducibility in multi-step syntheses of azabicyclo derivatives?

Methodological Answer:

  • Intermediate Purity : Use column chromatography or recrystallization after each step (e.g., hexane/ethyl acetate gradients) .
  • Reaction Monitoring : Employ in-situ FTIR or Raman to track key intermediates (e.g., imine formation) .
  • Stoichiometric Precision : Calibrate hygroscopic reagents (e.g., hydroxylamine hydrochloride) via Karl Fischer titration .

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